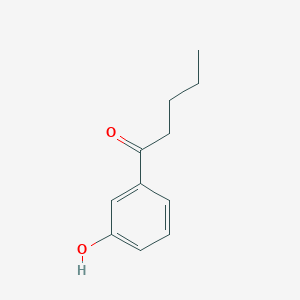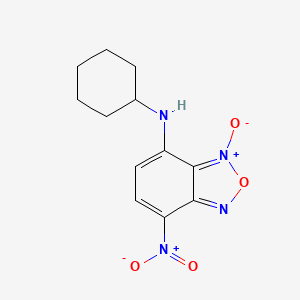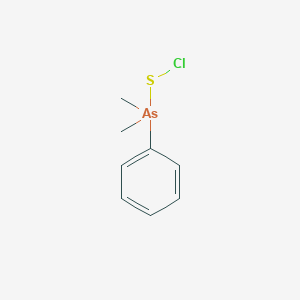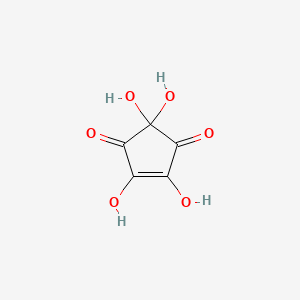
N-pentylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pentylpentanamide is an organic compound belonging to the amide family Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) this compound, specifically, has a pentyl group attached to both the nitrogen and the carbonyl carbon, making it a substituted amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-pentylpentanamide can be synthesized through an amidation reaction. One common method involves reacting pentanoic acid with pentylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as organometallic complexes, can enhance the reaction rate and yield. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions: N-pentylpentanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield pentanoic acid and pentylamine.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the amide can be reduced to the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under mild to moderate conditions.
Major Products:
Hydrolysis: Pentanoic acid and pentylamine.
Reduction: Pentylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-pentylpentanamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying amide bond formation and cleavage, as well as for exploring reaction mechanisms.
Biology: this compound can be used in the synthesis of bioactive molecules and as a building block for designing enzyme inhibitors.
Industry: It can be utilized in the production of polymers, resins, and other materials where amide functionalities are desired.
Mecanismo De Acción
The mechanism by which N-pentylpentanamide exerts its effects depends on its specific application. In biological systems, amides like this compound can interact with enzymes and receptors, influencing various biochemical pathways. The carbonyl group of the amide can form hydrogen bonds with active site residues, while the pentyl groups may interact with hydrophobic pockets, stabilizing the enzyme-substrate complex.
Comparación Con Compuestos Similares
N-methylacetamide: A simpler amide with a methyl group attached to the nitrogen.
N-phenylacetamide: An aromatic amide with a phenyl group attached to the nitrogen.
N-hexylhexanamide: Similar to N-pentylpentanamide but with hexyl groups instead of pentyl groups.
Uniqueness: this compound is unique due to its specific chain length and substitution pattern, which can influence its physical properties, reactivity, and interactions with other molecules. The pentyl groups provide a balance between hydrophobicity and flexibility, making it suitable for various applications where other amides may not be as effective.
Propiedades
Número CAS |
64891-11-8 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N-pentylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-7-9-11-10(12)8-6-4-2/h3-9H2,1-2H3,(H,11,12) |
Clave InChI |
VRJGSJUEIPBQIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)




![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)




